HbF inducer 2

WIZ transcription factor targeted protein degradation molecular glue degrader

dWIZ-2 is the sole orally bioavailable WIZ degrader with multi-species in vivo HbF induction validation. It achieves a DC50 of 13 nM (WIZ) and EC50 of 100 nM (HbF) in primary human erythroid cells, with >75% WIZ degradation in PBMCs at well-tolerated oral doses (30–100 mg/kg in mice; 30 mg/kg in monkeys). Published 28-day repeat-dose tolerability data in cynomolgus monkeys enable confident preclinical translation. Its clean selectivity—no degradation of IKZF1/IKZF3 or CK1α—overcomes the confounding pharmacology of IMiD-based HbF inducers. Unlike dWIZ-1 (poor oral PK), dWIZ-2 is the reference compound for in vivo WIZ degrader programs and combination screening studies.

Molecular Formula C21H27N3O4
Molecular Weight 385.5 g/mol
Cat. No. B15621944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHbF inducer 2
Molecular FormulaC21H27N3O4
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H27N3O4/c1-2-23-10-4-3-5-15(23)13-28-16-6-7-17-14(11-16)12-24(21(17)27)18-8-9-19(25)22-20(18)26/h6-7,11,15,18H,2-5,8-10,12-13H2,1H3,(H,22,25,26)/t15-,18?/m1/s1
InChIKeyDHFJHVJOMHNTSK-NNJIEVJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HbF Inducer 2 (dWIZ-2): A Molecular Glue Degrader of WIZ for Fetal Hemoglobin Induction Research


HbF inducer 2 (also designated dWIZ-2 or HbF inducer 3; CAS 2654011-51-3) is an orally active molecular glue degrader that targets the WIZ transcription factor for cereblon (CRBN)-dependent proteasomal degradation [1]. It was discovered through phenotypic screening of a CRBN-biased chemical library and subsequent chemical optimization, revealing WIZ as a previously unrecognized repressor of fetal hemoglobin (HbF) expression [1]. In primary human erythroid precursor cells, dWIZ-2 degrades WIZ with a half-maximal degradation concentration (DC50) of 13 nM and induces HbF expression with an EC50 of 100 nM . The compound demonstrates oral bioavailability and has been validated in humanized mouse and cynomolgus monkey models [1].

Why dWIZ-2 Cannot Be Substituted by Other HbF Inducers or WIZ Degraders in Critical Research Applications


The HbF inducer landscape encompasses mechanistically diverse compound classes—ribonucleotide reductase inhibitors (hydroxyurea), IMiD-based CRBN ligands (pomalidomide, lenalidomide), HDAC inhibitors, and WIZ-targeted molecular glue degraders (dWIZ-1, dWIZ-2, compound 10)—each with distinct degradation selectivity, pharmacokinetic profiles, and in vivo utility. Even among WIZ degraders, substitution is inappropriate: dWIZ-1 exhibits superior in vitro selectivity but lacks oral bioavailability suitable for animal models, while compound 10 (WIZ degrader 6) offers enhanced potency but comes from a later optimization campaign with different selectivity and PK parameters [1]. The standard-of-care agent hydroxyurea operates through an entirely distinct mechanism (ribonucleotide reductase inhibition) with HbF induction potency approximately 500- to 1,000-fold lower than dWIZ-2 [2]. These mechanistic and pharmacological divergences mean that experimental outcomes—especially in vivo pharmacodynamic readouts—cannot be reliably extrapolated across compounds.

dWIZ-2 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


WIZ Degradation Potency: dWIZ-2 Achieves 28-Fold Lower DC50 Than Its Predecessor dWIZ-1

dWIZ-2 exhibits a DC50 of 13 nM for WIZ degradation in primary human erythroid precursor cells , representing a ~28-fold improvement over dWIZ-1, which has a reported DC50 of 0.36 μM (360 nM) in equivalent cellular assays . This potency enhancement was achieved through removal of a chiral methyl group from the dWIZ-1 scaffold, simultaneously improving drug-like properties [1].

WIZ transcription factor targeted protein degradation molecular glue degrader

HbF Induction Potency: dWIZ-2 Is 500–1,000-Fold More Potent Than Standard-of-Care Hydroxyurea

dWIZ-2 induces HbF expression with an EC50 of 100 nM in primary human erythroid precursor cells . In contrast, hydroxyurea—the FDA-approved standard of care for sickle cell disease—requires concentrations of 50–100 μM (50,000–100,000 nM) to achieve comparable HbF induction in human erythroid progenitor cells [1]. This represents an approximately 500- to 1,000-fold potency advantage for dWIZ-2. Notably, this comparison is cross-study but uses the same cell lineage (human erythroid progenitors) and endpoint (HbF protein expression).

fetal hemoglobin induction sickle cell disease potency comparison

In Vivo Utility: dWIZ-2 Delivers Oral Bioavailability and In Vivo Efficacy, Whereas dWIZ-1 Is Restricted to In Vitro Applications

According to the Chemical Probes Portal, dWIZ-1 should be preferred for in vitro assays due to higher target selectivity, but its pharmacokinetic properties are not optimal for in vivo oral administration [1]. In contrast, dWIZ-2 has been specifically characterized for in vivo use, demonstrating oral bioavailability in mice (rapid absorption, peak concentration at 1–2 hours post-dose) and cynomolgus monkeys (good oral bioavailability, extended clearance half-life) [2]. At oral doses of 30–100 mg/kg, dWIZ-2 was well tolerated and induced HbF in humanized mice, while in cynomolgus monkeys, once-daily oral dosing at 30 mg/kg for 28 days produced rapid (<6 hours), deep (>75%), and persistent (>24 hours) WIZ degradation in peripheral blood mononuclear cells without adverse signs [2].

oral bioavailability in vivo pharmacology pharmacokinetics cynomolgus monkey

Mechanistic Differentiation: dWIZ-2 Targets WIZ, a Transcriptional Repressor Not Engaged by IMiD-Based HbF Inducers

dWIZ-2 induces HbF through targeted degradation of the WIZ transcription factor, a mechanism fundamentally distinct from that of IMiD-class HbF inducers such as pomalidomide and lenalidomide, which act primarily through degradation of IKZF1/IKZF3 [1]. Proteomic analysis of dWIZ-1 (serving as a selectivity proxy for the series) at 10 μM in primary human erythroblasts demonstrated that WIZ was the most significantly downregulated protein among 8,960 quantified proteins, with no additional proteins depleted more than twofold; the compound was also selective over the canonical lenalidomide targets IKZF1 and CK1α [2]. Although dWIZ-2 and pomalidomide exhibit comparable HbF induction potency in vitro (dWIZ-2 EC50 = 100 nM; pomalidomide EC50 = 80 nM in CD34+ cells [3]), their divergent target selectivity profiles mean they cannot be used interchangeably for target engagement or pathway dissection studies.

WIZ transcription factor CRBN molecular glue IKZF1 mechanism of action

Positioning Relative to Next-Generation WIZ Degraders: dWIZ-2 Is the Best-Characterized In Vivo WIZ Degrader Despite Lower Absolute Potency Than Compound 10

The medicinal chemistry optimization campaign that produced dWIZ-2 was subsequently extended by Kerrigan et al., yielding compound 10 (WIZ degrader 6), a more potent WIZ degrader with an EC50 of <0.01 μM (<10 nM) . However, compound 10's characterization is primarily in vitro and in an hNBSGW mouse xenograft model [1], whereas dWIZ-2 benefits from extensive in vivo validation across two species (humanized mouse and cynomolgus monkey), including 28-day repeat-dose toxicology, detailed PK profiling, and demonstration of HbF induction at tolerated doses . This more comprehensive in vivo dataset makes dWIZ-2 the preferred reference compound for in vivo pharmacological studies of WIZ degradation, particularly in non-human primate models.

WIZ degrader compound 10 structure-activity relationship in vivo validation

Optimal Research and Industrial Application Scenarios for dWIZ-2 Based on Quantitative Differentiation Evidence


In Vivo Pharmacodynamic Studies of WIZ Degradation and HbF Induction in Rodent and Non-Human Primate Models

dWIZ-2 is uniquely suited among the dWIZ series for in vivo studies requiring oral administration. Its demonstrated oral bioavailability in mice (Tmax 1–2 hours) and cynomolgus monkeys, combined with robust WIZ degradation (>75% in PBMCs) and HbF induction at well-tolerated doses (30–100 mg/kg in mice; 30 mg/kg in monkeys for 28 days), makes it the reference compound for preclinical proof-of-concept studies targeting WIZ-dependent HbF derepression [1][2]. dWIZ-1 cannot substitute for these applications due to inadequate oral PK properties [1].

Mechanistic Dissection of WIZ-Dependent HbF Repression Pathways in Primary Erythroid Cell Systems

For researchers investigating the WIZ transcription factor as a novel node in HbF gene control, dWIZ-2 provides a potent (WIZ degradation DC50 = 13 nM) and selective chemical probe that degrades WIZ without affecting known lenalidomide targets IKZF1 and CK1α [1][2]. This selectivity profile—established through quantitative proteomics on the dWIZ chemotype—enables clean experimental dissection of WIZ-dependent transcriptional repression, which cannot be achieved with IMiD-based HbF inducers such as pomalidomide or lenalidomide that concurrently degrade IKZF1/IKZF3 [2].

High-Potency HbF Induction Screening and Combination Studies Requiring Nanomolar-Active Compounds

With an HbF induction EC50 of 100 nM in primary human erythroid cells, dWIZ-2 operates at concentrations approximately 500- to 1,000-fold lower than hydroxyurea (EC50 = 50–100 μM) [1][2]. This potency advantage is critical for combination screening campaigns where solvent load, cytotoxicity, or drug-drug interaction artifacts must be minimized. dWIZ-2's well-characterized activity in both healthy donor and sickle cell disease patient-derived erythroid cells [1] further supports its use in translational screening platforms.

Procurement of a Reference-Standard WIZ Degrader with Multi-Species Validation and Published Toxicology Data

For industrial and academic groups initiating WIZ degrader programs, dWIZ-2 serves as the most extensively validated reference compound. It has been characterized in humanized mice and cynomolgus monkeys with published 28-day repeat-dose tolerability data, detailed pharmacokinetic parameters, and demonstrated HbF induction in vivo [1][2]. Newer analogs such as compound 10 (WIZ degrader 6) offer superior in vitro potency (EC50 <0.01 μM) but lack comparable multi-species in vivo validation [3], making dWIZ-2 the more reliable benchmark for in vivo pharmacology and early safety assessment.

Quote Request

Request a Quote for HbF inducer 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.